alpha-HCH D6

Overview

Description

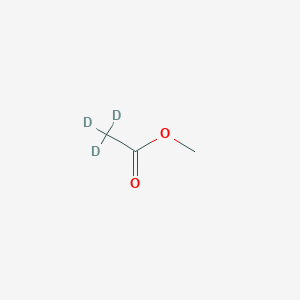

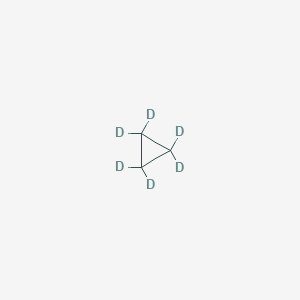

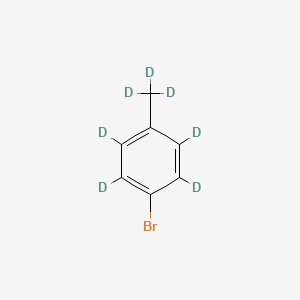

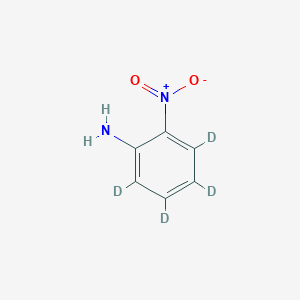

Alpha-HCH D6, also known as (1α,2α,3β,4α,5β,6β)-1,2,3,4,5,6-Hexachlorocyclohexane-1,2,3,4,5,6-d6, is a stable isotope labelled compound . It is an organochloride and one of the isomers of hexachlorocyclohexane (HCH) .

Molecular Structure Analysis

The molecular formula of this compound is C6 2H6 Cl6 . It is an isomer of hexachlorocyclohexane, differing by the stereochemistry of the individual chlorine substituents on the cyclohexane .Physical And Chemical Properties Analysis

This compound has a molecular weight of 296.9 g/mol . It has a computed XLogP3 value of 3.8, indicating its lipophilicity . It does not have any hydrogen bond donors or acceptors, and it does not have any rotatable bonds .Scientific Research Applications

Environmental Fate and Impact

Hexachlorocyclohexanes in the Environment (Li et al., 2011): This study reviews the properties, reactivity, and chemical reaction pathways of Hexachlorocyclohexanes (HCHs), including alpha-HCH, in the context of natural attenuation and accelerated remediation of HCHs in the environment.

Differential Toxicity and Environmental Fates of Hexachlorocyclohexane Isomers (Willett et al., 1998): This paper focuses on the environmental fate and toxicity of various HCH isomers, noting the presence and impact of alpha-HCH in soil, water, and air samples.

Partition Behavior of Hexachlorocyclohexane Isomers (Goss et al., 2008): This research highlights the different partition behavior of beta-HCH compared to alpha- and gamma-HCH, contributing to understanding the environmental distribution of these compounds.

Atmospheric Studies

- Hexachlorocyclohexanes in the North American Atmosphere (Shen et al., 2004): This study examined the atmospheric distribution of alpha- and gamma-HCH across North America, providing insights into the atmospheric presence and distribution processes of these chemicals.

Biodegradation and Toxicity

Steric Factors in the Pharmacokinetics of Lindane and alpha-Hexachlorocyclohexane in Rats (Stein et al., 1980): This research explored the elimination of alpha-HCH in rats, contributing to the understanding of its biodegradation and potential toxicity.

Enantioselective Effects of alpha-Hexachlorocyclohexane (HCH) Isomers on Androgen Receptor Activity in Vitro (Pavlíková et al., 2012): This study investigated the activities of alpha-HCH enantiomers towards the androgen receptor, showing their effects on receptor activity and suggesting interaction with multiple regulatory events.

Diversity, Distribution, and Divergence of lin Genes in Hexachlorocyclohexane-Degrading Sphingomonads (Lal et al., 2006): Focuses on the genetic aspects of bacteria that degrade HCH isomers, including alpha-HCH, which is crucial for developing bioremediation techniques for contaminated sites.

Isolation and Acclimation of a Microbial Consortium for Improved Aerobic Degradation of alpha-Hexachlorocyclohexane (Manonmani et al., 2000): This study describes the isolation of a microbial consortium capable of degrading alpha-HCH, highlighting the potential for bioremediation of HCH-contaminated environments.

Carcinogenicity and Mode of Action Evaluation for alpha-Hexachlorocyclohexane (Bradley et al., 2016): This paper presents an evaluation of alpha-HCH's carcinogenicity and its mode of action, providing insights into its potential human health risks.

Safety and Hazards

Alpha-HCH D6 is a controlled product and may require documentation to meet relevant regulations . It is recommended to avoid contact with skin, eyes, or clothing, ensure adequate ventilation, and keep people away from and upwind of spill/leak . It is also recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation .

Mechanism of Action

Target of Action

Alpha-HCH D6, also known as (1α,2α,3β,4α,5β,6β)-1,2,3,4,5,6-Hexachlorocyclohexane-1,2,3,4,5,6-d6 , is an organochloride compound The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known that organochlorides typically interact with their targets by binding to specific receptors or enzymes, which can lead to changes in cellular processes

Biochemical Pathways

This compound is likely to affect various biochemical pathways due to its organochloride nature. It is known that organochlorides can interfere with various metabolic processes, leading to downstream effects

Result of Action

It is known that organochlorides can have various effects at the molecular and cellular level, including disruption of cellular processes and potential toxicity

Action Environment

It is known that factors such as temperature, ph, and presence of other chemicals can influence the action of organochlorides

properties

IUPAC Name |

1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028007 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86194-41-4 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86194-41-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene](/img/structure/B3044118.png)